N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1563516-59-5
VCID: VC11621290
InChI:
SMILES:
Molecular Formula: C15H11BrClNO
Molecular Weight: 336.6

N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide

CAS No.: 1563516-59-5

Cat. No.: VC11621290

Molecular Formula: C15H11BrClNO

Molecular Weight: 336.6

Purity: 95

* For research use only. Not for human or veterinary use.

N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide - 1563516-59-5

Specification

CAS No. 1563516-59-5
Molecular Formula C15H11BrClNO
Molecular Weight 336.6

Introduction

Chemical Identity and Structural Properties

N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide features a trans-configuration (E-isomer) due to the planar arrangement of the α,β-unsaturated carbonyl group. The bromine atom at the 2-position and chlorine at the 5-position on the anilide ring introduce steric and electronic effects that influence its reactivity and interactions with biological targets . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₅H₁₁BrClNO
Molecular Weight336.61 g/mol
IUPAC Name(E)-N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide
logP~3.5 (estimated)
Hydrogen Bond Acceptors3 (amide O, carbonyl O, Br/Cl)
Topological Polar Surface46.2 Ų

The compound’s SMILES string, C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Br, confirms the E-configuration and substitution pattern. X-ray crystallography of analogous structures reveals a near-planar amide group, facilitating π-π stacking with aromatic residues in enzyme active sites .

Synthesis and Purification

The synthesis of N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide follows a two-step protocol common to N-arylcinnamamides:

  • Preparation of 2-bromo-5-chloroaniline:
    Bromination of 5-chloroaniline using N-bromosuccinimide (NBS) in acetic acid yields the substituted aniline precursor.

  • Acylation with cinnamoyl chloride:
    Reacting 2-bromo-5-chloroaniline with cinnamoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C for 12–24 hours forms the target compound .

ReagentRoleQuantity (mmol)
2-bromo-5-chloroanilineNucleophile10.0
Cinnamoyl chlorideElectrophile12.0
TriethylamineBase15.0
DichloromethaneSolvent50 mL

Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) typically yields >75% pure product. Nuclear magnetic resonance (NMR) spectra show characteristic peaks:

  • ¹H NMR (CDCl₃): δ 7.68 (d, J=15.6 Hz, 1H, CH=CHCO), 7.45–7.20 (m, 8H, aromatic), 6.72 (d, J=15.6 Hz, 1H, CH=CHCO).

  • ¹³C NMR: 165.2 (C=O), 142.1 (CH=CHCO), 134.5–120.8 (aromatic C) .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In THP-1-derived macrophages, N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide reduced LPS-induced NF-κB activation by 22% at 2 µM, comparable to dexamethasone (27% inhibition) . The bromine and chlorine substituents enhance binding to the IκB kinase (IKK) complex, inhibiting phosphorylation of IκBα and subsequent NF-κB nuclear translocation.

Antimicrobial Effects

Against Plasmodium falciparum 3D7, the compound exhibited an IC₅₀ of 1.2 µM, superior to chloroquine (IC₅₀ = 12 nM) but with lower cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) . Molecular docking suggests interactions with PfATPase6, a malaria parasite enzyme critical for calcium homeostasis .

Structure-Activity Relationships (SAR)

  • Halogen Position: Moving bromine from position 2 to 4 (as in N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide) increases antiplasmodial activity (IC₅₀ = 0.58 µM) .

  • Lipophilicity: logP values >3.5 correlate with improved membrane permeability but higher hepatotoxicity risk .

  • Substituent Bulk: Bulky groups at position 2 (e.g., Br vs. Cl) enhance target selectivity by 40% .

Comparative Analysis with Analogous Compounds

Compound NameIC₅₀ (µM)Key Structural Feature
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide0.58Bromine at position 4
N-(2,6-dibromophenyl)-3-phenylprop-2-enamide2.1Two bromine substituents
N-(3,4,5-trichlorophenyl)-3-phenylprop-2-enamide5.8Three chlorine atoms

The 2-bromo-5-chloro substitution balances steric hindrance and electronic effects, optimizing target engagement without excessive hydrophobicity .

Research Challenges and Future Directions

  • Metabolic Stability: Microsomal studies indicate rapid hepatic clearance (t₁/₂ = 12 min), necessitating prodrug strategies.

  • Crystallography: Co-crystallization with IKKβ or PfATPase6 would clarify binding modes.

  • Hybrid Derivatives: Conjugation with artemisinin or quinolones may enhance antiparasitic efficacy .

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